4-[1-Butyl-7-(Trifluoromethyl)-1h-Indazol-3-Yl]benzene-1,3-Diol
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Overview
Description
4-[1-Butyl-7-(Trifluoromethyl)-1H-Indazol-3-Yl]benzene-1,3-Diol is a synthetic organic compound belonging to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-[1-Butyl-7-(Trifluoromethyl)-1H-Indazol-3-Yl]benzene-1,3-Diol involves several steps, typically starting with the preparation of the indazole core. One common method involves the cyclization of hydrazones with appropriate substituents under high-temperature conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific solvents and catalysts .
Chemical Reactions Analysis
4-[1-Butyl-7-(Trifluoromethyl)-1H-Indazol-3-Yl]benzene-1,3-Diol undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[1-Butyl-7-(Trifluoromethyl)-1H-Indazol-3-Yl]benzene-1,3-Diol involves its interaction with specific molecular targets. It has been found to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of specific signaling cascades or activation of transcription factors .
Comparison with Similar Compounds
Similar compounds to 4-[1-Butyl-7-(Trifluoromethyl)-1H-Indazol-3-Yl]benzene-1,3-Diol include other indazole derivatives such as:
- 4-[1-Allyl-7-(Trifluoromethyl)-1H-Indazol-3-Yl]benzene-1,3-Diol
- 4-[1-Methyl-7-(Trifluoromethyl)-1H-Indazol-3-Yl]benzene-1,3-Diol
These compounds share structural similarities but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C18H17F3N2O2 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
4-[1-butyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C18H17F3N2O2/c1-2-3-9-23-17-13(5-4-6-14(17)18(19,20)21)16(22-23)12-8-7-11(24)10-15(12)25/h4-8,10,24-25H,2-3,9H2,1H3 |
InChI Key |
SIJXMCUKTHJMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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